N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide
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Overview
Description
- N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide is a complex organic compound with the following chemical formula:
C16H22N4O4Br
. - It belongs to the class of hydrazides and is characterized by its unique structure, which combines an aromatic nitro group, an amino group, and a bromophenoxy moiety.
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
- The synthetic route involves the reaction of 2-(2-bromophenoxy)acetic acid hydrazide with bis(2-methylpropyl)amine. The reaction proceeds under suitable conditions, typically using sulfuric acid as a catalyst.
- Industrial production methods may vary, but the key step remains the hydrazide formation. Optimization of reaction conditions and purification steps ensures high yields.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction of the nitro group could yield an amino derivative.
Substitution: The bromine atom can be substituted with other nucleophiles.
- Common reagents include reducing agents (e.g., sodium dithionite), nucleophiles (e.g., amines), and oxidizing agents (e.g., hydrogen peroxide).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand in coordination chemistry.
Biology: Explore its interactions with biomolecules (e.g., proteins, DNA) and potential bioactivity.
Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Evaluate its use as a precursor for functional materials (e.g., polymers, dyes).
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets.
- Molecular pathways could include inhibition of enzymes, modulation of gene expression, or interference with signaling cascades.
- Further studies are needed to elucidate specific targets.
Comparison with Similar Compounds
- Similar compounds include other hydrazides, nitrophenyl derivatives, and bromophenoxy-substituted molecules.
- What sets this compound apart is its unique combination of functional groups, potentially leading to distinct properties.
Properties
Molecular Formula |
C23H29BrN4O4 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-bromophenoxy)acetamide |
InChI |
InChI=1S/C23H29BrN4O4/c1-16(2)13-27(14-17(3)4)21-10-9-19(28(30)31)11-18(21)12-25-26-23(29)15-32-22-8-6-5-7-20(22)24/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)/b25-12+ |
InChI Key |
ICGXOPCETWVMKE-BRJLIKDPSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2Br |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2Br |
Origin of Product |
United States |
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